2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolo[3,2-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[3,2-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .
Synthesis Analysis
The most common synthetic methods of pyrrolo[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives .Scientific Research Applications
Anticancer Activity
The compound has been explored for its potential anticancer activity. Specifically, derivatives of the chemical structure, particularly those involving modifications to the pyrimidine ring, have been synthesized and tested against various cancer cell lines. One study found that certain compounds exhibited appreciable cancer cell growth inhibition against multiple cancer cell lines, suggesting potential utility in cancer treatment or as leads for further anticancer drug development (Al-Sanea et al., 2020).
Radioligand Imaging
Another significant application lies in the field of radioligand imaging, where related compounds have been used to synthesize selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET. This involves designing compounds with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
Research into related compounds has also revealed potential anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone, showing significant inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory properties, highlight the chemical structure's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroimaging and Peripheral Benzodiazepine Receptors
Compounds incorporating the core structure have been synthesized for potential use as radioligands for peripheral benzodiazepine receptors (PBR), indicating applications in neuroimaging. Studies on these compounds aim to develop new tools for investigating various neurological conditions (Zhang et al., 2003).
Antimicrobial Agents
The versatility of this chemical framework extends to antimicrobial applications, with some derivatives synthesized to act as novel oxazolidinone antibacterial agents. These compounds have demonstrated in vitro antibacterial activities against a range of clinically important human pathogens, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-27-12-19(16-5-7-17(24)8-6-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-3-9-18(31-2)10-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMUKXBCOLAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.